[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823669
InChI: InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
SMILES: C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C16H10O8
Molecular Weight: 330.24 g/mol

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

CAS No.:

Cat. No.: VC13823669

Molecular Formula: C16H10O8

Molecular Weight: 330.24 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid -

Specification

Molecular Formula C16H10O8
Molecular Weight 330.24 g/mol
IUPAC Name 2-(2,5-dicarboxyphenyl)terephthalic acid
Standard InChI InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key BPFVHHLYBQRNKE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of [1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid is C16H10O8\text{C}_{16}\text{H}_{10}\text{O}_8, with a molar mass of 330.25 g/mol . Its structure consists of two benzene rings connected by a single bond, with carboxylic acid groups symmetrically placed at the 2, 2', 5, and 5' positions. This arrangement creates a planar geometry with intramolecular hydrogen bonding between adjacent carboxyl groups, enhancing thermal stability and crystallinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point298–299°C (decomposition)
Density1.625 ± 0.06 g/cm³
SolubilityInsoluble in water; soluble in polar aprotic solvents (DMF, DMSO)
Crystal SystemMonoclinic

The compound’s rigidity and symmetry enable precise control over supramolecular assemblies, particularly in MOFs, where its biphenyl backbone facilitates tunable porosity and thermal expansion behaviors .

Synthetic Methodologies

Palladium-Catalyzed Coupling Reactions

A prominent synthesis route involves the Ullmann coupling of halogenated phthalic anhydride derivatives. For example, 4-chlorophthalic anhydride undergoes coupling in the presence of a Pd/C catalyst and a β-cyclodextrin/serine/xylitol reducing agent system at 90°C under nitrogen, yielding the tetracarboxylic acid intermediate . Subsequent dehydration at 200°C produces the dianhydride derivative, a critical precursor for polyimide synthesis .

Table 2: Representative Synthetic Conditions

StepConditionsYield
Coupling ReactionPd/C, 90°C, 12 h96.3%
AcidificationHCl (pH 3), reflux95%
Dehydration200°C, 4 h under N₂94.1%

Alternative Routes via Grignard Reagents

Physicochemical Properties and Stability

The compound exhibits exceptional thermal stability, with decomposition temperatures exceeding 300°C, making it suitable for high-temperature applications . Its low solubility in water but high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) aligns with its use in solution-processed polymers . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1700 cm⁻¹ (C=O stretching) and 2500–3000 cm⁻¹ (broad O–H stretching), confirming the presence of carboxyl groups .

Applications in Advanced Materials

Polyimide Synthesis for Electronics

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid dianhydride serves as a monomer for polyimides with unmatched thermal and mechanical properties. Films derived from this dianhydride exhibit coefficients of thermal expansion (CTE) matching copper foil (16–18 ppm/°C), enabling their use in flexible printed circuit boards for 5G infrastructure . The rigid biphenyl backbone reduces chain mobility, enhancing glass transition temperatures (TgT_g) above 400°C .

Metal-Organic Frameworks (MOFs)

Four indium-based MOFs (InOF-1 to InOF-13) incorporating this ligand demonstrate topology-dependent thermal expansion . InOF-1, featuring helical InO₆ chains, exhibits negative thermal expansion (NTE; α = −12 ppm/°C) due to ligand twisting and chain contraction . In contrast, MOFs with mononuclear nodes (InOF-2, InOF-12) show positive thermal expansion, with coefficients inversely correlating with molecular volume .

Table 3: Thermal Expansion Coefficients of InOF MOFs

MOFTopologyCTE (ppm/°C)
InOF-1Helical−12
InOF-2Mononuclear+7.5
InOF-12Mononuclear+9.2

Coordination Polymers

A cadmium(II) coordination polymer, [Cd(btc)(4,4′-bipyridine)]ₙ, utilizes the tetracarboxylate ligand (btc⁴⁻) to form a 3D network with (4².6³.7⁴.8)(4².6³.7)(6.7²) topology . This material exhibits a high decomposition temperature (480°C) and potential as a heterogeneous catalyst due to accessible Lewis acid sites .

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